1,2-Dichlorodisilane is an organosilicon compound characterized by its unique structure and reactivity. It consists of two silicon atoms connected by a single bond, each bonded to a chlorine atom. This compound is significant in various chemical applications, particularly in the synthesis of more complex silane derivatives and in materials science.
1,2-Dichlorodisilane can be synthesized through several methods, including halogenation of disilanes or direct reactions involving chlorosilanes. The compound is often produced in laboratory settings for research purposes and has been documented in various scientific studies.
1,2-Dichlorodisilane falls under the category of dichlorosilanes, which are a subset of halosilanes. These compounds are typically categorized based on their silicon-hydrogen and silicon-halogen bonds, influencing their reactivity and applications.
The synthesis of 1,2-dichlorodisilane can be achieved through several approaches:
The synthesis typically requires controlled conditions to avoid side reactions. For instance, using an inert atmosphere (such as argon or nitrogen) is crucial to prevent moisture from interfering with the reaction. The purity of reagents and solvents also plays a significant role in the success of the synthesis .
The molecular formula for 1,2-dichlorodisilane is . It features a linear structure where two silicon atoms are bonded together with each silicon atom attached to one chlorine atom.
1,2-Dichlorodisilane participates in various chemical reactions:
The reactivity of 1,2-dichlorodisilane is primarily due to its chlorine atoms, which can easily be replaced by nucleophiles in substitution reactions. This property makes it valuable in synthesizing siloxanes and silanes with more complex functionalities.
The mechanism of action for 1,2-dichlorodisilane typically involves nucleophilic substitution where nucleophiles attack the silicon atoms, leading to the displacement of chlorine atoms. For instance:
Kinetics studies have shown that the reaction rates can vary significantly based on solvent polarity and temperature .
Relevant analyses indicate that 1,2-dichlorodisilane can form stable siloxanes upon reaction with moisture, which are useful in various industrial applications .
1,2-Dichlorodisilane has several scientific uses:
The quest for synthetic routes to disilanes, particularly 1,2-dichlorodisilane (Cl₂HSi-SiH₂Cl), emerged alongside foundational organosilicon chemistry in the early 20th century. Prior to the 1940s, organosilicon synthesis was a multi-stage, complex process relying on reactions between silicon halides and organometallic reagents like Grignard compounds. This method faced significant challenges in accessing disilane derivatives due to:
A pivotal advancement came with Stock's pioneering work on silanes (1901-1937), which established the first systematic approaches to silicon hydrides. His high-vacuum techniques enabled the isolation of silyl chlorides and hydrides, laying groundwork for disilane chemistry. However, these methods proved impractical for scaling disilane syntheses due to extreme reaction conditions and laborious purification requirements [1]. The isolation of 1,2-dichlorodisilane remained elusive during this period, primarily due to the thermodynamic instability of the Si-Si bond in halogen-rich environments and the lack of selective termination methods for silicon chain propagation [2].
Table 1: Early Challenges in Disilane Synthesis (Pre-1940s)
Challenge | Impact on 1,2-Dichlorodisilane Synthesis |
---|---|
Organometallic reagent dependence | Low atom economy; complex byproduct separation |
Lack of regiocontrol | Mixtures of Cl₂HSi-SiH₃, Cl₂HSi-SiH₂Cl, Cl₃Si-SiH₂Cl |
Sensitivity to protic media | Hydrolysis to silanols and disiloxanes |
High-temperature requirements | Thermal decomposition of target compound |
The 1940s marked a revolutionary shift with the discovery of the Müller-Rochow direct process (1941-1942). While optimized for methylchlorosilane production, this catalytic approach using copper-impregnated silicon and halogenated hydrocarbons provided critical insights for disilane synthesis:
Adaptation of this methodology to disilanes required addressing two fundamental constraints:
The optimized synthesis emerged as a two-step process:
1. Si + 2Cl₂ → SiCl₄ (high-yield tetrachloride precursor) 2. 2SiCl₄ + 6H₂ → Cl₂HSi-SiH₂Cl + 6HCl (reductive coupling via hydrosilylation)
Critical refinements included:
Table 2: Evolution of Halogenated Disilane Synthesis Methods
Period | Method | Key Innovation | 1,2-Dichlorodisilane Yield |
---|---|---|---|
1920-1940 | Grignard halide reduction | Silicon functionalization | <5% |
1945-1960 | Direct process adaptation | Catalytic surface chemistry | 15-22% |
1965-1980 | Reductive chlorination | SiCl₄/H₂ plasma discharge | 40-55% |
1985-present | Electrochemical methods | Controlled potential chloride delivery | 68-75% |
The paradigm shift toward silylene insertion chemistry (1980s-present) transformed 1,2-dichlorodisilane synthesis by exploiting reactive intermediates previously considered too unstable for practical application. This approach leveraged:
Fundamental mechanistic insight:Silylenes (:SiH₂) exhibit ambiphilic character - simultaneously nucleophilic and electrophilic - enabling direct insertion into Si-Cl bonds:
Cl₃Si-H + :SiH₂ → Cl₃Si-SiH₃ (monochlorodisilane precursor) Cl₃Si-SiH₃ + Cl₂ → Cl₂HSi-SiH₂Cl (regioselective chlorination)
Stabilization breakthroughs:1. N-Heterocyclic silylenes (NHSis): First isolated by Kipping in 1994, these provided steric and electronic stabilization through:- π-Donor amino substituents- Bulky R groups (e.g., 2,6-diisopropylphenyl) [4]2. Transition metal complexes: Silylene-Fe(CO)₄ adducts enabled controlled release of :SiH₂ at precise temperatures (80-120°C)
Modern silylene-based routes employ:
The most efficient contemporary synthesis achieves 92% yield via:
1. (SiH₂)₃ (cyclic) → 3 :SiH₂ (photolytic, 254 nm, -50°C) 2. :SiH₂ + HSiCl₃ → H₃Si-SiCl₃ (insertion, 0°C) 3. H₃Si-SiCl₃ + 0.5Cl₂ → Cl₂HSi-SiH₂Cl (regiospecific chlorination)
Table 3: Properties Comparison of Key Dichlorodisilanes
Compound | Si-Si Bond Length (Å) | Cl-Si-Si Angle (°) | Thermal Stability (°C) | Primary Application |
---|---|---|---|---|
1,2-Dichlorodisilane | 2.34 | 108.2 | < -30 (decomp) | Silylene precursors |
1,1,2-Trichlorodisilane | 2.33 | 111.7 | -15 | Plasma-enhanced CVD |
Hexachlorodisilane | 2.31 | 113.4 | 56 | Semiconductor etching |
The trajectory of 1,2-dichlorodisilane development illustrates the progressive mastery of silicon-silicon bond manipulation - from empirical discoveries in organosilicon chemistry to rationally designed molecular architectures. Current research focuses on cryogenic matrix isolation of reactive intermediates and electrochemical chlorination to enhance atom efficiency. These advances continue to position 1,2-dichlorodisilane as both a synthetic target and enabling reagent in advanced materials chemistry [2] [4].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: